4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid
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Overview
Description
4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorinated aromatic ring, an amino group, a piperazine ring, and a butanoic acid moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration and Reduction: The starting material, 3-chloro-2-methylbenzene, undergoes nitration to form 3-chloro-2-methyl-4-nitrobenzene. This intermediate is then reduced to 3-chloro-2-methyl-4-aminobenzene.
Amidation: The aminobenzene derivative is reacted with succinic anhydride to form the corresponding amide.
Cyclization: The amide undergoes cyclization with piperazine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid: Similar structure but with a piperidine ring instead of piperazine.
4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(morpholin-1-yl)butanoic acid: Contains a morpholine ring instead of piperazine.
Uniqueness
4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is unique due to the presence of the piperazine ring, which can enhance its biological activity and solubility. The combination of the chlorinated aromatic ring and the piperazine moiety provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(3-chloro-2-methylanilino)-4-oxo-2-piperazin-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c1-10-11(16)3-2-4-12(10)18-14(20)9-13(15(21)22)19-7-5-17-6-8-19/h2-4,13,17H,5-9H2,1H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKGNPSXUOLXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(C(=O)O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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